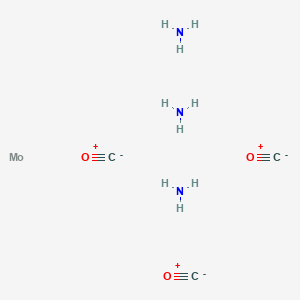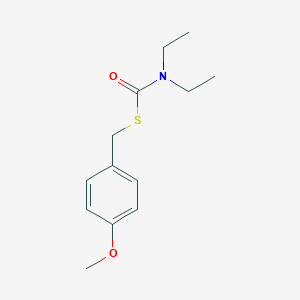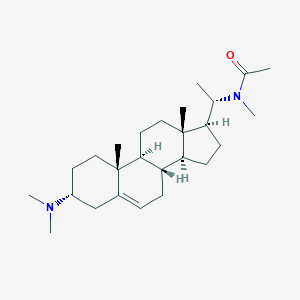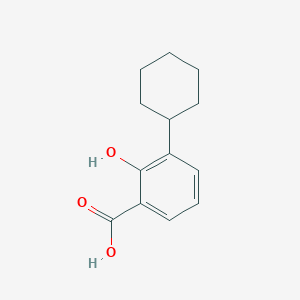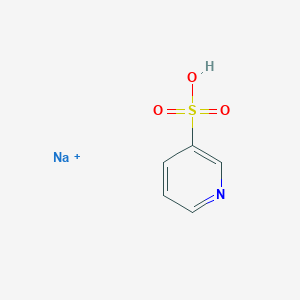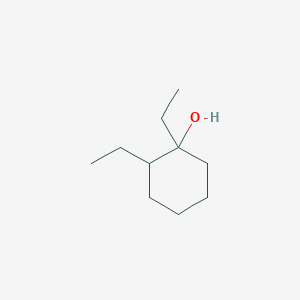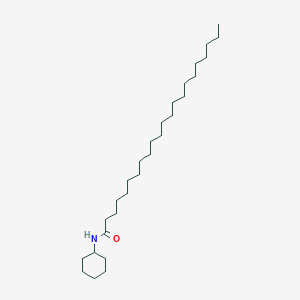
N-Cyclohexyldocosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyldocosanamide, also known as CHDA, is a long-chain amide compound that has gained significant attention in the field of scientific research due to its various potential applications. It is synthesized through a complex process that involves the reaction of cyclohexylamine and docosanoic acid. CHDA has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in various research fields. In
Aplicaciones Científicas De Investigación
N-Cyclohexyldocosanamide has been found to have various potential applications in scientific research. One of the most significant applications is in the field of surfactants, where it can be used as an emulsifier and dispersant. It has also been found to have antimicrobial properties and can be used as a preservative in various industries. This compound has been studied for its potential use as a lubricant additive due to its excellent lubricating properties. It has also been found to have potential applications in drug delivery systems and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyldocosanamide is not fully understood. However, it is believed to interact with the lipid bilayer of the cell membrane, causing changes in its physical properties. This, in turn, affects the transport of various molecules across the membrane and can lead to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. This compound has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-Cyclohexyldocosanamide in lab experiments is its unique biochemical and physiological properties. It can be used as an emulsifier and dispersant in various applications, making it a versatile compound. However, the synthesis of this compound is a complex process that requires precise control of the reaction conditions. This can make it challenging to obtain a high yield of the desired product. Additionally, this compound is a relatively new compound, and its properties and potential applications are still being explored.
Direcciones Futuras
There are several future directions for research on N-Cyclohexyldocosanamide. One area of research is the development of new synthesis methods that can improve the yield of the desired product. Another area of research is the study of this compound's potential applications in drug delivery systems, as well as its use as a corrosion inhibitor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has various potential applications in scientific research. Its unique biochemical and physiological properties make it a versatile compound that can be used in various applications. The synthesis of this compound is a complex process that requires precise control of the reaction conditions. Future research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-Cyclohexyldocosanamide involves the reaction of cyclohexylamine with docosanoic acid in the presence of a catalyst. The reaction takes place in a solvent and requires precise control of the reaction conditions to obtain a high yield of the desired product. The product is then purified through various techniques such as column chromatography and recrystallization to obtain a pure form of this compound.
Propiedades
Número CAS |
17427-97-3 |
|---|---|
Fórmula molecular |
C28H55NO |
Peso molecular |
421.7 g/mol |
Nombre IUPAC |
N-cyclohexyldocosanamide |
InChI |
InChI=1S/C28H55NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-28(30)29-27-24-21-20-22-25-27/h27H,2-26H2,1H3,(H,29,30) |
Clave InChI |
YGGHZTWWVJKFIT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1 |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1 |
Otros números CAS |
17427-97-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)
